2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H3Cl2F3N2. It is a pyrimidine derivative characterized by the presence of two chlorine atoms, one methyl group, and one trifluoromethyl group attached to the pyrimidine ring. This compound is known for its applications in various fields, including medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine can be synthesized through a multi-step process starting from uracil. The synthesis involves chlorination and trifluoromethylation reactions. The typical reaction conditions include the use of chlorinating agents such as phosphorus oxychloride (POCl3) and trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the pyrimidine ring.
Oxidation Products: Pyrimidine oxides.
Reduction Products: Dechlorinated pyrimidine derivatives.
Scientific Research Applications
2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Agrochemicals: The compound is utilized in the development of herbicides and fungicides.
Material Science: It serves as a building block for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit protein kinases or other enzymes critical for cell proliferation and survival. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-5-methylpyrimidine
Uniqueness
2,4-Dichloro-5-methyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s metabolic stability and bioavailability, making it a valuable intermediate in drug development .
Properties
Molecular Formula |
C6H3Cl2F3N2 |
---|---|
Molecular Weight |
231.00 g/mol |
IUPAC Name |
2,4-dichloro-5-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H3Cl2F3N2/c1-2-3(6(9,10)11)12-5(8)13-4(2)7/h1H3 |
InChI Key |
LEYDKCPBGIGXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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